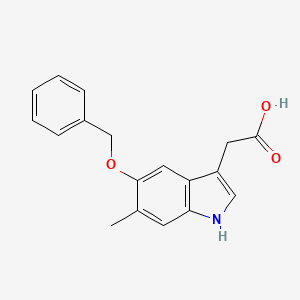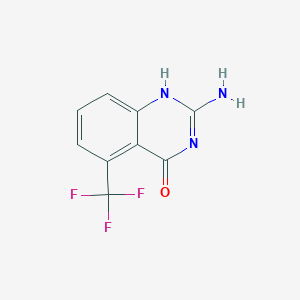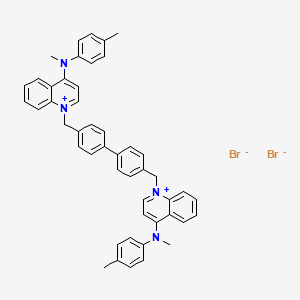
2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid is a synthetic organic compound characterized by its intricate structure featuring an indole core substituted with a benzyloxy group, a methyl group, and an acetic acid moiety. The indole nucleus is a structural motif prevalent in many biologically active compounds, making this compound of great interest in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: A common method to synthesize the indole nucleus. The procedure typically involves the reaction of phenylhydrazine with a carbonyl compound under acidic or neutral conditions.
Etherification: Introduction of the benzyloxy group via etherification, where a benzyl alcohol reacts with the indole derivative in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Acetic Acid Substitution: The final step often involves the introduction of the acetic acid moiety through a substitution reaction. This could be achieved using acetic anhydride or other acetylating agents.
Industrial Production Methods:
Bulk Synthesis: Scaled-up versions of laboratory methods, often performed in large reactors where reagents are added sequentially, and the reactions are carefully controlled for temperature and pH to maximize yield.
Continuous Flow Chemistry: Employed to enhance efficiency and scalability. This method involves the continuous introduction of reactants into a reactor system, providing a steady state of production and minimizing reaction times.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: It can undergo oxidation reactions where the indole ring gets oxidized to produce various oxindole derivatives.
Reduction: Reduction reactions typically result in the hydrogenation of the indole ring or side chain modifications.
Substitution: Aromatic substitution reactions can occur at various positions of the indole ring, especially if the indole nitrogen is protected or activated.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction can be accomplished using reagents like sodium borohydride or catalytic hydrogenation methods.
Substitution: Conditions involve the use of electrophilic reagents and catalysts like Lewis acids to facilitate substitution reactions.
Major Products Formed:
Oxindoles: Products of oxidation which may have different substitution patterns depending on the oxidizing conditions.
Hydrogenated Indole Derivatives: Result from reduction processes, modifying the double bonds within the indole nucleus.
Substituted Indoles: Products from substitution reactions, varying in their substitution pattern based on the electrophile used.
Applications De Recherche Scientifique
2-(5-(Benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid finds extensive applications in several fields:
Chemistry:
Used as a starting material for synthesizing more complex indole derivatives.
Acts as a precursor in the synthesis of indole-based natural products and alkaloids.
Biology:
Studied for its potential interaction with biological macromolecules like proteins and nucleic acids.
Utilized in the investigation of indole-binding sites in biological systems.
Medicine:
Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Investigated for its ability to modulate biological pathways involved in disease processes.
Industry:
Applied in the development of novel materials and polymers.
Used in the production of dyes and pigments due to its stable indole structure.
Mécanisme D'action
The biological activity of 2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid is attributed to its interaction with various molecular targets:
Molecular Targets: It may interact with specific enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Indole-3-acetic Acid: A well-known plant hormone with a simpler structure.
5-Methoxy-2-methylindole: Lacks the benzyloxy group but shares the indole and methyl substitutions.
N-Benzylindole-2-carboxylic Acid: Similar in having both benzyloxy and carboxyl groups but differs in their positions.
The unique benzyloxy substitution at the 5-position and the acetic acid moiety confer specific properties that can influence its reactivity and interactions in chemical and biological systems.
Propriétés
IUPAC Name |
2-(6-methyl-5-phenylmethoxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-16-15(14(10-19-16)8-18(20)21)9-17(12)22-11-13-5-3-2-4-6-13/h2-7,9-10,19H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZZQJCJGDDKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132168.png)













